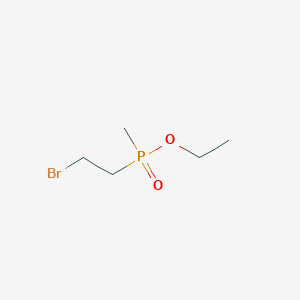
Ethyl (2-bromoethyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-bromoethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both ethyl and bromoethyl groups attached to the phosphorus atom makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of ethyl (2-bromoethyl)(methyl)phosphinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromoethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphinate group can be oxidized to form phosphonate derivatives.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted phosphinates.
Oxidation Reactions: The major products are phosphonate derivatives.
Reduction Reactions: The major products are phosphine derivatives.
Scientific Research Applications
Ethyl (2-bromoethyl)(methyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs and bioisosteres.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-bromoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modulation of receptor function. The phosphinate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl (2-bromoethyl)(methyl)phosphinate can be compared with other similar compounds such as:
Ethyl (2-chloroethyl)(methyl)phosphinate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Methyl (2-bromoethyl)(methyl)phosphinate: Similar structure but with a methyl group instead of ethyl. It has different physical properties and reactivity.
Ethyl (2-bromoethyl)(ethyl)phosphinate: Similar structure but with an additional ethyl group. It has different steric and electronic effects.
Properties
CAS No. |
52399-90-3 |
|---|---|
Molecular Formula |
C5H12BrO2P |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
1-bromo-2-[ethoxy(methyl)phosphoryl]ethane |
InChI |
InChI=1S/C5H12BrO2P/c1-3-8-9(2,7)5-4-6/h3-5H2,1-2H3 |
InChI Key |
ODSBMTQUTBIVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


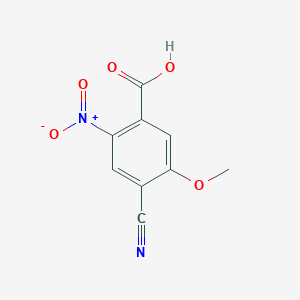

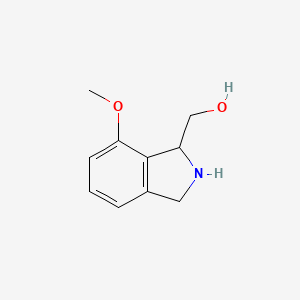
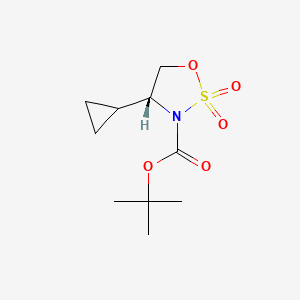
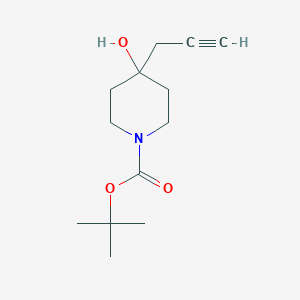
![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)
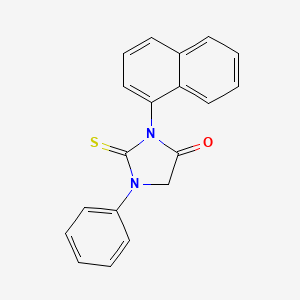
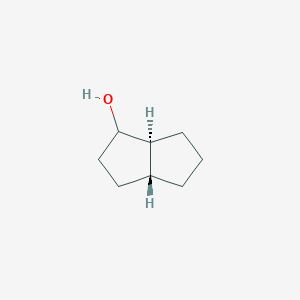
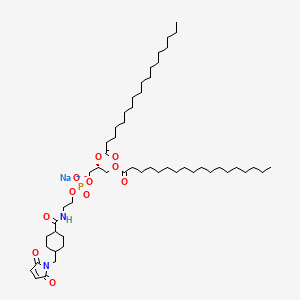
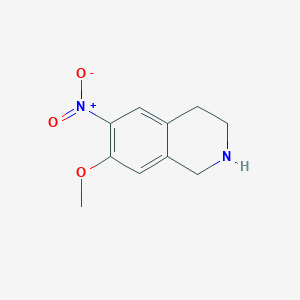
![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
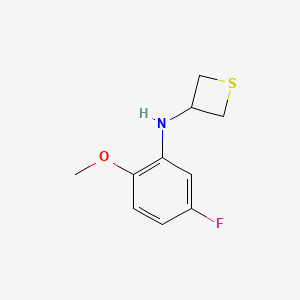
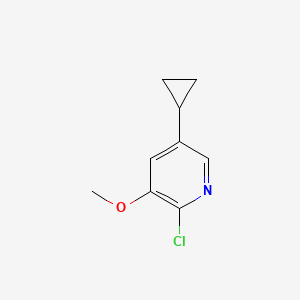
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
